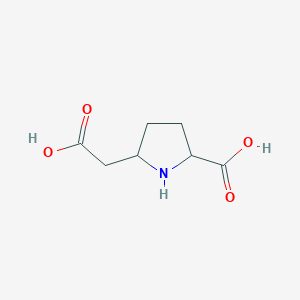
5-(Carboxymethyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Carboxymethyl)proline is a derivative of L-proline, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the substitution of a carboxymethyl group at the 5th position of the proline ring. It is an α-amino-acid anion that is the conjugate base of (2S,5S)-5-carboxymethylproline, obtained by deprotonation of the two carboxy groups and protonation of the endocyclic amino group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The stereoselective preparation of lipidated carboxymethyl-proline derivatives involves the coupling of engineered crotonases with an alkylmalonyl-CoA synthetase. This method enables the synthesis of 5- and 6-membered N-heterocycles functionalized with alkyl-substituted carboxymethyl side chains, starting from achiral alkyl-substituted malonic acids and L-amino acid semialdehydes .
Industrial Production Methods
While specific industrial production methods for 5-(Carboxymethyl)proline are not extensively documented, the general approach involves biocatalytic processes using engineered enzymes to achieve high stereoselectivity and yield. The use of crotonases and malonyl-CoA synthetase in tandem enzyme-catalyzed reactions is a promising method for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Carboxymethyl)proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The carboxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions to preserve the integrity of the proline ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized proline derivatives .
Wissenschaftliche Forschungsanwendungen
5-(Carboxymethyl)proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its role in protein biosynthesis and its potential as a biochemical marker.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialized polymers and materials with unique properties
Wirkmechanismus
The mechanism of action of 5-(Carboxymethyl)proline involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in proline metabolism, influencing the biosynthesis and degradation of proteins. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Proline: The parent compound, which lacks the carboxymethyl substitution.
Pipecolic Acid: A similar compound with a different ring structure.
Hydroxyproline: Another proline derivative with a hydroxyl group substitution.
Uniqueness
5-(Carboxymethyl)proline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other proline derivatives .
Eigenschaften
CAS-Nummer |
176036-37-6 |
|---|---|
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
5-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)3-4-1-2-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
LIZWYFXJOOUDNV-UHFFFAOYSA-N |
SMILES |
C1CC(NC1CC(=O)O)C(=O)O |
Kanonische SMILES |
C1CC(NC1CC(=O)O)C(=O)O |
Synonyme |
2-Pyrrolidineaceticacid,5-carboxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















